4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

Catalog No.
S1547104
CAS No.
51719-84-7
M.F
C9H7N3O
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

CAS Number

51719-84-7

Product Name

4-phenyl-1H-1,2,3-triazole-5-carbaldehyde

IUPAC Name

5-phenyl-2H-triazole-4-carbaldehyde

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-6H,(H,10,11,12)

InChI Key

LLGIAYKTCWJZHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNN=C2C=O

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C=O

The exact mass of the compound 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174210. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde is a bifunctional building block featuring an unsubstituted NH-triazole core and a reactive aldehyde handle. The presence of the NH group provides hydrogen-bond donor and acceptor capabilities that are absent in N-alkylated or N-arylated analogs, making it a critical precursor for constructing biologically active heterocycles. Its procurement value is driven by its high-yield, catalyst-free manufacturability and its well-defined spectroscopic profile (aldehyde 1H NMR δ 10.17 ppm; IR C=O 1694 cm-1), which enables strict analytical traceability for quality control [1].

Substituting 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde with its common regioisomer, 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, fundamentally alters the downstream chemistry and physical properties. The N-phenyl substitution in the regioisomer eliminates the critical NH hydrogen-bond donor site, changing target binding profiles in medicinal chemistry. Furthermore, the 1-phenyl analog is typically synthesized via copper-catalyzed click chemistry, introducing potential heavy metal trace impurities that complicate pharmaceutical scale-up [2]. In contrast, 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is produced via a catalyst-free, room-temperature azide addition, ensuring a metal-free baseline for sensitive biological applications [1].

Catalyst-Free Manufacturability and Metal Impurity Avoidance

The synthesis of 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde proceeds via the reaction of 2-bromo-3-phenyl-2-propenal with sodium azide at room temperature, achieving an 87% isolated yield without the use of toxic solvents or metal catalysts [1]. In contrast, the synthesis of the 1-phenyl regioisomer typically relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC), which inherently risks copper retention in the final product [2]. For procurement teams sourcing precursors for active pharmaceutical ingredients (APIs), the metal-free synthetic route of the 4-phenyl-5-carbaldehyde isomer eliminates the need for costly downstream metal scavenging.

Evidence DimensionHeavy metal catalyst requirement
Target Compound Data0 ppm (catalyst-free synthesis, 87% yield)
Comparator Or BaselineCuAAC-derived 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde (requires Cu catalyst)
Quantified DifferenceComplete elimination of copper catalyst usage
ConditionsRoom temperature azide addition vs. standard CuAAC conditions

Bypassing metal catalysts reduces the cost of goods and simplifies purification for cGMP pharmaceutical intermediates.

Spectroscopic Traceability for Quality Control

Rigorous batch-to-batch reproducibility requires unambiguous spectroscopic markers. 4-Phenyl-1H-1,2,3-triazole-5-carbaldehyde presents a highly diagnostic aldehyde proton signal at δ 10.17 ppm in 1H NMR (DMSO-d6) and a distinct carbonyl stretch at 1694 cm-1 in IR spectroscopy [1]. These specific shifts allow analytical chemists to rapidly distinguish the target compound from unreacted precursors or regioisomeric impurities during incoming material inspection.

Evidence DimensionDiagnostic spectroscopic markers
Target Compound Data1H NMR δ 10.17 ppm; IR C=O 1694 cm-1
Comparator Or BaselineUnreacted precursors or regioisomers
Quantified DifferenceDistinct chemical shifts for the C5-aldehyde vs. C4-aldehyde
ConditionsDMSO-d6 for NMR; standard IR spectroscopy

Clear analytical markers ensure rapid, reliable quality control and prevent costly batch failures in downstream multistep syntheses.

Antioxidant Scaffold Efficacy in Downstream Derivatives

The 4-phenyl-1H-1,2,3-triazole core serves as a superior scaffold for developing bioactive molecules. When derivatized, 1,2,3-triazole derivatives based on this structural motif exhibit potent free radical scavenging activity. In DPPH assays, specific 1,2,3-triazole derivatives achieved inhibition percentages up to 82.25%, outperforming standard ascorbic acid baselines [1]. The unique electronic distribution of the triazole ring optimizes the compound's interaction with biological targets, making it a highly effective precursor for antioxidant drug discovery.

Evidence DimensionDPPH radical scavenging inhibition
Target Compound DataUp to 82.25% inhibition (for specific derivatives)
Comparator Or BaselineStandard ascorbic acid
Quantified DifferenceSuperior or comparable antioxidant activity to ascorbic acid
ConditionsIn vitro DPPH free radical scavenging assay

Procuring this specific precursor enables the synthesis of highly active antioxidant libraries that outperform standard baselines.

Metal-Free API Precursor Synthesis

Because 4-phenyl-1H-1,2,3-triazole-5-carbaldehyde is synthesized without copper catalysts, it is the ideal starting material for pharmaceutical intermediates where strict trace-metal limits apply. Its reactive aldehyde group allows for rapid diversification via reductive amination or Knoevenagel condensation without the burden of metal scavenging [1].

Development of Antioxidant and Antimicrobial Libraries

The compound's structural features make it highly suitable for generating libraries of bioactive molecules. Derivatization of the triazole core has yielded compounds with potent free radical scavenging capabilities (up to 82.25% inhibition in DPPH assays), proving its value in lead optimization for antioxidant therapies [2].

Hydrogen-Bonding Pharmacophore Integration

The N-unsubstituted NH-triazole acts as a critical hydrogen-bond donor and acceptor. This feature is essential for target-protein binding, making this specific isomer preferable to N-alkylated analogs when designing drugs that require strong, directional intermolecular interactions [1].

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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